

An In-depth Technical Guide to Mal-PEG10-NHS Ester

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Compound of Interest

Compound Name: Mal-PEG10-NHS ester

Cat. No.: B8210201

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of **Mal-PEG10-NHS ester**, a heterobifunctional crosslinker critical in bioconjugation, drug delivery, and the development of Antibody-Drug Conjugates (ADCs).

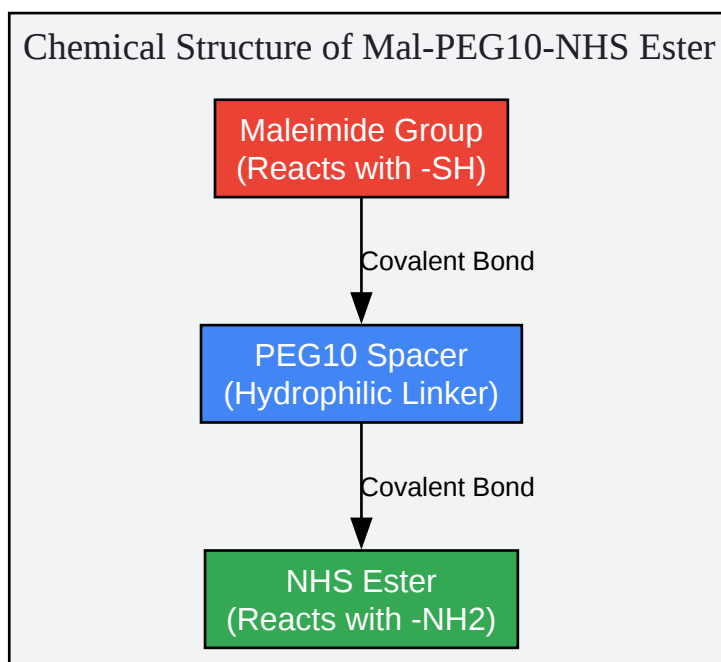
Core Structure and Functional Components

Mal-PEG10-NHS ester is a molecule comprised of three distinct functional parts: a maleimide group, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.^{[1][2]} This heterobifunctional architecture allows for the sequential and specific covalent conjugation of two different molecules, typically proteins, peptides, or oligonucleotides.^[1]

- **Maleimide (Mal) Group:** This functional group selectively reacts with sulfhydryl (thiol, -SH) groups, such as those on cysteine residues of proteins, to form a stable thioether bond.^{[2][3]} This reaction is most efficient at a pH range of 6.5-7.5.
- **Polyethylene Glycol (PEG) Spacer:** The 10-unit PEG chain is a flexible, hydrophilic linker. Its primary roles are to increase the aqueous solubility of the crosslinker and the resulting conjugate, reduce aggregation, and provide spatial separation between the conjugated molecules to minimize steric hindrance.

- N-hydroxysuccinimide (NHS) Ester: This is an amine-reactive group. It efficiently reacts with primary amines ($-NH_2$), such as those on the side chains of lysine residues or the N-terminus of a protein, to form a stable amide bond. The optimal pH for this reaction is between 7 and 9.

The linear arrangement of these components allows for a controlled, stepwise conjugation strategy, making it an invaluable tool in creating complex biomolecular structures.



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Caption: Core components of the **Mal-PEG10-NHS ester** crosslinker.

Physicochemical Properties

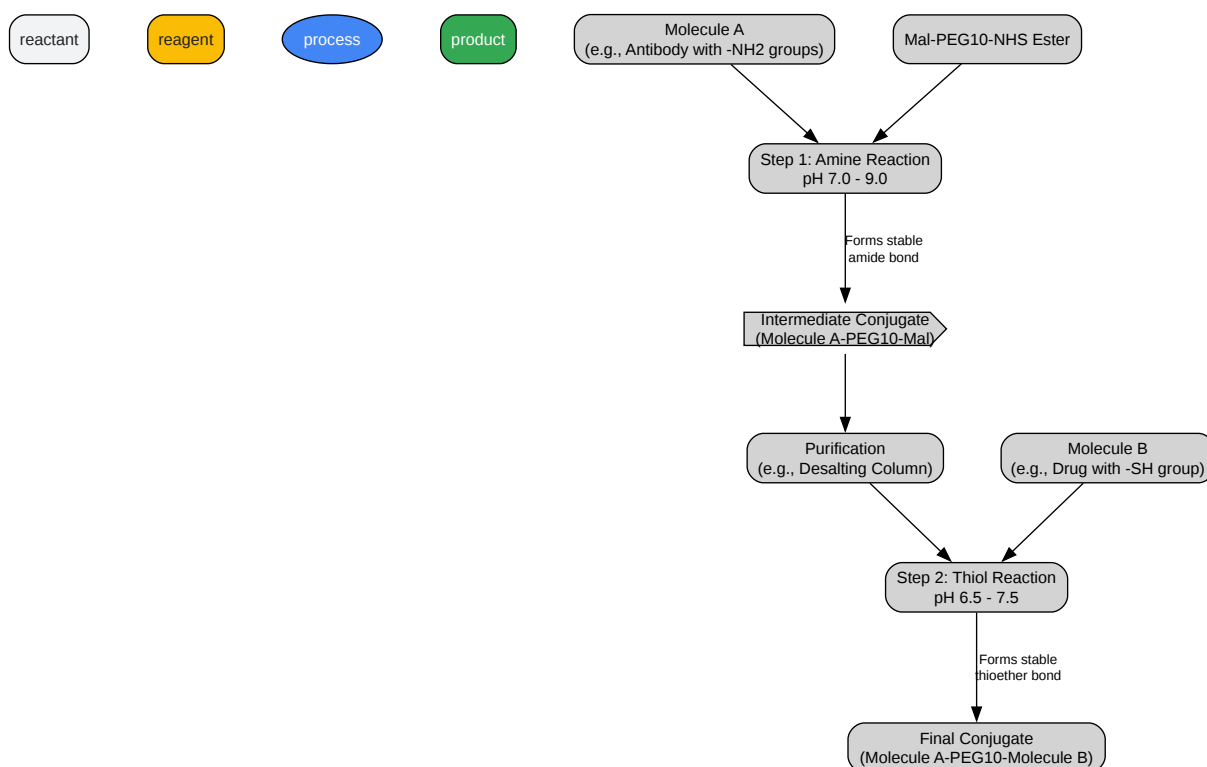
The quantitative data for **Mal-PEG10-NHS ester** are summarized below. Note that slight variations in reported molecular weight can exist due to different linker chemistries (e.g., "Mal-amido-PEG10-NHS ester").

Property	Value	Source(s)
Product Name	Mal-PEG10-NHS ester	
Synonyms	1-{33-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-33-oxo-3,6,9,12,15,18,21,24,27,30-decaoxatritriacont-1-yl}-1H-pyrrole-2,5-dione	
Molecular Formula	C31H50N2O16	
Molecular Weight	706.74 g/mol	
Purity	≥95%	
Appearance	Pale Yellow Oily Matter or Off-white/white solid/viscous liquid	
Storage Conditions	-20°C with desiccant; moisture-sensitive	

Reaction Mechanism and Experimental Workflow

Mal-PEG10-NHS ester is a non-cleavable linker used to create stable conjugates, particularly for applications like ADCs. The conjugation process is typically performed in a two-step sequence to ensure specificity and prevent self-conjugation or polymerization.

First, the more labile NHS-ester group is reacted with an amine-containing molecule. Following purification to remove the excess crosslinker, the maleimide group on the newly formed intermediate is then reacted with a sulfhydryl-containing molecule.



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Caption: Two-step bioconjugation workflow using **Mal-PEG10-NHS ester**.

Detailed Experimental Protocols

The following protocols provide a general methodology for protein-protein or protein-small molecule conjugation. Optimization is often necessary based on the specific reactants.

Materials Required:

- **Reaction Buffer:** Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a common choice for both reaction steps. Avoid buffers containing primary amines like Tris (TBS) or glycine.
- **Organic Solvent:** Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the **Mal-PEG10-NHS ester**.
- **Quenching Reagent:** A small molecule with a primary amine (e.g., Tris, glycine, or lysine) to quench the NHS-ester reaction if needed.
- **Purification System:** Desalting columns (e.g., Zeba Spin) or dialysis cassettes to remove excess, unreacted crosslinker.

Protocol 1: Activation of Amine-Containing Protein (Molecule A)

- **Preparation of Protein:** Dissolve the amine-containing protein (e.g., an antibody) in the amine-free reaction buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.
- **Crosslinker Preparation:** **Mal-PEG10-NHS ester** is moisture-sensitive and should be equilibrated to room temperature before opening. Immediately before use, dissolve the required amount in DMSO or DMF to create a 10 mM stock solution. Do not store the reagent in solution.
- **Reaction:** Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution. The final concentration of the organic solvent should ideally be less than 10% to maintain protein solubility.
- **Incubation:** Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

- **Purification:** Immediately following incubation, remove the excess, non-reacted crosslinker using a desalting column or dialysis equilibrated with the reaction buffer (e.g., PBS, pH 7.2). This step is critical to prevent the maleimide groups from reacting with any free thiols on the first protein.

Protocol 2: Conjugation to Sulfhydryl-Containing Molecule (Molecule B)

- **Preparation of Molecule B:** Prepare the sulfhydryl-containing molecule (e.g., a reduced antibody fragment, peptide, or thiol-modified drug) in the reaction buffer.
- **Reaction:** Combine the purified, maleimide-activated Molecule A with Molecule B. The molar ratio should be optimized based on the desired final conjugate composition.
- **Incubation:** Incubate the mixture for 30 minutes at room temperature or for 2 hours at 4°C.
- **Quenching (Optional):** To stop the reaction, a small molecule containing a free thiol (e.g., cysteine or 2-mercaptoethanol) can be added to react with any remaining maleimide groups.
- **Final Purification:** The final conjugate can be purified from unreacted components using methods such as size exclusion chromatography (SEC) or affinity chromatography.

This guide provides a foundational understanding of **Mal-PEG10-NHS ester**. For specific applications, further optimization of reaction times, pH, and molar ratios is highly recommended to achieve the desired conjugation efficiency and product purity.

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References

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